6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine

Cross-coupling Amination Medicinal Chemistry

6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine (CAS 7169-95-1) is a uniquely substituted triazolopyridine building block. The 6-bromo handle enables Suzuki, Buchwald-Hartwig, and Sonogashira couplings for rapid kinase inhibitor library synthesis. The 2-methyl group tunes steric/electronic properties for target selectivity (VEGFR2, JAK2). Validated in picomolar AhR agonists (EC50 0.03 nM) and kinase programs. Avoid generic analogs—this precise substitution pattern is critical. ≥98% purity.

Molecular Formula C7H6BrN3
Molecular Weight 212.05 g/mol
CAS No. 7169-95-1
Cat. No. B1268453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine
CAS7169-95-1
Molecular FormulaC7H6BrN3
Molecular Weight212.05 g/mol
Structural Identifiers
SMILESCC1=NN2C=C(C=CC2=N1)Br
InChIInChI=1S/C7H6BrN3/c1-5-9-7-3-2-6(8)4-11(7)10-5/h2-4H,1H3
InChIKeyVRLCTKGHPFTFQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine (CAS 7169-95-1) Chemical Properties and Core Scaffold Profile


6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine (CAS 7169-95-1) is a brominated heteroaromatic compound with the molecular formula C7H6BrN3 and a molecular weight of 212.05 g/mol [1]. It features a fused [1,2,4]triazolo[1,5-a]pyridine bicyclic core substituted with a methyl group at the 2-position and a bromine atom at the 6-position. This scaffold is recognized as a privileged structure in medicinal chemistry, serving as a key intermediate for synthesizing kinase inhibitors, AhR agonists, and other bioactive molecules [2]. The compound is a solid at room temperature with a melting point range of 153-155 °C and a calculated water solubility of 1.1 g/L at 25 °C .

Why 6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine Cannot Be Replaced by Generic Analogs


The specific substitution pattern of 6-bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine—a bromine at the 6-position and a methyl group at the 2-position—dictates its unique reactivity profile and physicochemical properties. Generic analogs such as unsubstituted [1,2,4]triazolo[1,5-a]pyridine (CAS 274-85-1) or 2-methyl-[1,2,4]triazolo[1,5-a]pyridine (CAS 768-19-4) lack the bromine handle necessary for cross-coupling reactions like Suzuki, Buchwald-Hartwig, or Sonogashira [1]. Conversely, 6-bromo-[1,2,4]triazolo[1,5-a]pyridine (CAS 356560-80-0) lacks the 2-methyl group, which alters electronic properties, lipophilicity, and steric hindrance, potentially affecting downstream binding affinity and pharmacokinetics . Substituting with 6-bromo-2-methylquinoline or 6-bromo-2-methylindole introduces a different heterocyclic core, which can drastically change biological target engagement and synthetic compatibility . Therefore, indiscriminate substitution risks failed syntheses, altered biological activity, and inconsistent research outcomes.

Quantitative Differentiation Evidence for 6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine


Buchwald-Hartwig Amination Yield on Triazolopyridine Core

The target compound undergoes Buchwald-Hartwig amination with diphenylmethanimine using Pd2(dba)3/BINAP catalyst system in 1,4-dioxane at 105 °C, yielding the corresponding imine product in 27% isolated yield [1]. This demonstrates its viability as an electrophilic partner in Pd-catalyzed C-N bond formation, a key transformation for introducing amine functionalities into triazolopyridine scaffolds. Comparative yields for closely related bromo-heterocycles under similar conditions can vary significantly; for instance, 6-bromo-2-methylquinoline amination yields are often lower (15-20%) due to increased steric hindrance and altered electronics [2].

Cross-coupling Amination Medicinal Chemistry

Enhanced Aqueous Solubility vs. 6-Bromo-2-methylindole

The compound exhibits a calculated water solubility of 1.1 g/L at 25 °C , which is approximately 3.8-fold higher than the structurally analogous 6-bromo-2-methylindole (calculated solubility 0.29 g/L) . This improved aqueous solubility is attributed to the presence of additional nitrogen atoms in the triazolopyridine core, which enhance hydrogen bonding capacity and polarity. In contrast, the non-brominated analog 2-methyl-[1,2,4]triazolo[1,5-a]pyridine (CAS 768-19-4) lacks the bromine handle for further functionalization, making it less versatile despite potentially higher solubility.

Physicochemical Properties Solubility Formulation

Higher Melting Point and Thermal Stability vs. 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine

The target compound has a melting point range of 153-155 °C , which is approximately 53 °C higher than the melting point of 6-bromo-[1,2,4]triazolo[1,5-a]pyridine (100-102 °C) . The presence of the 2-methyl group increases molecular weight and enhances van der Waals interactions, leading to a higher melting point and improved solid-state thermal stability. This higher melting point translates to better handling characteristics, reduced risk of melting during storage or shipping, and greater compatibility with high-temperature synthetic transformations (e.g., reactions requiring >100 °C).

Thermal Stability Storage Processing

Optimal Lipophilicity (cLogP) for Blood-Brain Barrier Penetration

The compound has a consensus Log P (cLogP) of 1.89 (calculated from multiple models including XLogP3, WLogP, and MLogP) . This value falls within the optimal range (1-3) for central nervous system (CNS) drug candidates, balancing membrane permeability with acceptable aqueous solubility and metabolic stability. In comparison, the unsubstituted 6-bromo-[1,2,4]triazolo[1,5-a]pyridine (cLogP ~1.2) is less lipophilic, potentially reducing passive membrane diffusion, while 6-bromo-2-methylquinoline (cLogP ~2.8) is more lipophilic, increasing the risk of off-target binding and rapid metabolism [1]. The methyl group at the 2-position fine-tunes lipophilicity without compromising the bromine handle for diversification.

Lipophilicity ADME Medicinal Chemistry

Optimal Research and Industrial Application Scenarios for 6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine


Kinase Inhibitor Lead Generation via Suzuki-Miyaura Cross-Coupling

The 6-bromo substituent serves as an ideal handle for Suzuki-Miyaura coupling with aryl boronic acids or esters, enabling rapid diversification at the 6-position to generate libraries of triazolopyridine-based kinase inhibitors. The 2-methyl group provides steric and electronic tuning that can enhance selectivity for specific kinase targets (e.g., VEGFR2, JAK2) [1]. This scaffold has been validated in the development of potent kinase inhibitors, and the availability of 6-bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine with >98% purity from reputable vendors ensures reproducible library synthesis .

AhR Agonist Optimization for Immuno-Oncology and Autoimmune Diseases

Triazolopyridine derivatives bearing a 6-bromo substituent have demonstrated potent aryl hydrocarbon receptor (AhR) agonism, with EC50 values in the picomolar range (e.g., 0.03 nM for compound 12a) [1]. The 6-bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine core can be further elaborated via cross-coupling or nucleophilic aromatic substitution to fine-tune AhR binding affinity, nuclear translocation kinetics, and downstream gene expression. Its favorable solubility and lipophilicity profile support oral bioavailability, making it a valuable starting material for developing novel anti-psoriasis, anti-inflammatory, or immuno-oncology agents.

Synthesis of C-N Linked Biaryl Amines via Buchwald-Hartwig Amination

The demonstrated Buchwald-Hartwig amination yield of 27% [1] confirms the compound's utility in introducing nitrogen-based functionality. This transformation is critical for generating secondary or tertiary amine derivatives that can modulate target engagement, improve solubility, or reduce off-target effects in drug discovery programs. The moderate yield is acceptable for early-stage discovery and can be optimized by varying ligands, bases, or solvent systems, providing a validated entry point for C-N bond formation on the triazolopyridine core.

Agrochemical Lead Discovery Targeting Pest-Specific Enzymes

Triazolopyridine scaffolds have been explored as agrochemical leads due to their ability to inhibit specific enzymes in pests and weeds [1]. The bromine atom at the 6-position allows for further derivatization to optimize potency, selectivity, and environmental fate. The compound's balanced lipophilicity (cLogP 1.89) and moderate aqueous solubility (1.1 g/L) are favorable for foliar uptake and translocation in plants. It can serve as a versatile building block for synthesizing novel herbicides, fungicides, or insecticides with improved safety profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.